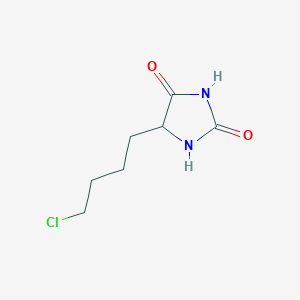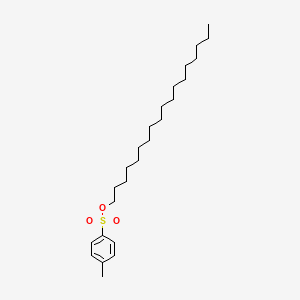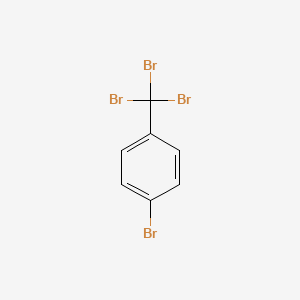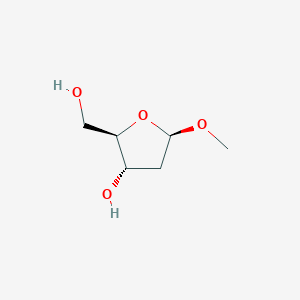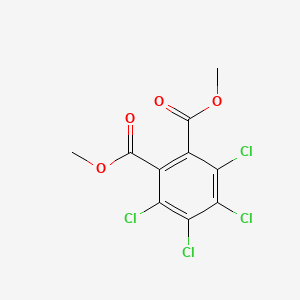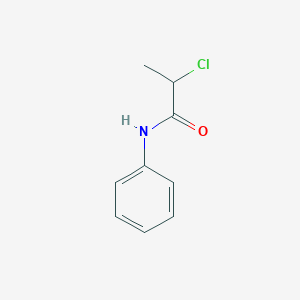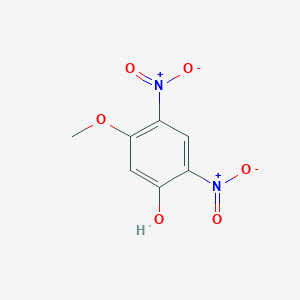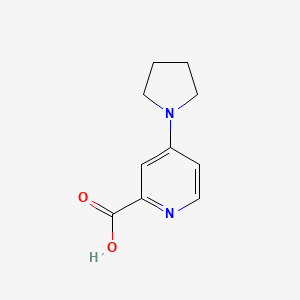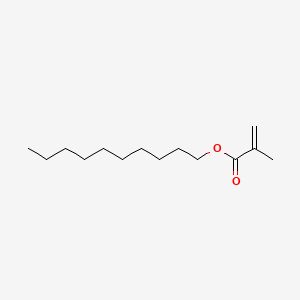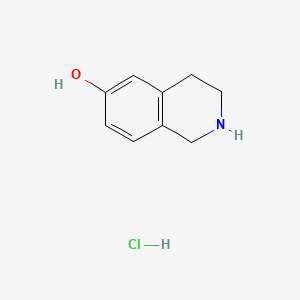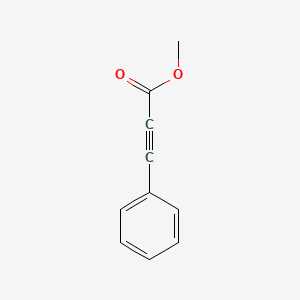
Methyl phenylpropiolate
Übersicht
Beschreibung
Methyl phenylpropiolate is a clear colorless to pale yellow liquid . It is used in the synthesis of various compounds such as bicyclohexadienes, cis-methyl cinnamate, and (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives .
Synthesis Analysis
Methyl phenylpropiolate can be synthesized by reacting it with Fe2(CO)9 to obtain organoiron carbonyl complexes . It is also used in the synthesis of bicyclohexadienes, cis-methyl cinnamate, and (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives .Molecular Structure Analysis
The molecular formula of Methyl phenylpropiolate is C10H8O2 . The molecular weight is 160.17 .Chemical Reactions Analysis
Organoiron carbonyl complexes are obtained by reacting methyl phenylpropiolate with Fe2(CO)9 . This reaction is used in the synthesis of various compounds .Physical And Chemical Properties Analysis
Methyl phenylpropiolate has a refractive index of 1.5590 . It has a boiling point of 109-112 °C/2 mmHg . The density of Methyl phenylpropiolate is 1.086 g/mL at 25 °C . It also has a molar refractivity of 45.1±0.4 cm^3 .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Methyl phenylpropiolate has been utilized in various synthetic applications. One such application is in the synthesis of 4-arylcoumarins, where it undergoes hydroarylation with arylboronic acids, leading to high yields of biologically active compounds (Yamamoto & Kirai, 2008). Additionally, it is involved in the oxidative carbonylation of phenylacetylene to methyl ester of phenylpropiolic acid, catalyzed by Pd(II) and Cu(I), which is significant in chemical synthesis processes (Bruk et al., 1998).
Chemical Reactions and Interactions
Methyl phenylpropiolate's reactions with sulfur chlorides have been studied, revealing the formation of various compounds including Z and E isomers of dichlorocinnamic acid or its methyl ester (Lok & Ward, 1978). It also plays a role in the decarboxylative coupling of phenylpropiolic acid and aryl iodide, offering insights into reaction mechanisms in organometallic chemistry (Pyo et al., 2012).
Pharmaceutical Applications
In the pharmaceutical domain, methyl phenylpropiolate is relevant for the production of allosteric modifiers of hemoglobin, which are potential therapeutic agents for conditions like ischemia or stroke (Randad et al., 1991). It also contributes to the synthesis of 2-phenylpropionitrile, used in non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).
Analytical Chemistry
In analytical chemistry, methyl phenylpropiolate is involved in capillary electrophoresis for the chiral resolution of certain non-steroidal anti-inflammatory drugs, showcasing its utility in analytical methodologies (Fanali & Aturki, 1995).
Safety and Hazards
Methyl phenylpropiolate is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It causes skin irritation and serious eye irritation . Personal protective equipment/face protection should be worn when handling this chemical .
Relevant Papers One relevant paper titled “Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper” discusses an efficient way to prepare benzyl 3-phenylpropiolates via copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free condition .
Wirkmechanismus
Target of Action
Methyl phenylpropiolate is a chemical compound that primarily targets organoiron carbonyl complexes . These complexes play a crucial role in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The interaction of Methyl phenylpropiolate with its targets involves the formation of organoiron carbonyl complexes . This occurs when Methyl phenylpropiolate reacts with Fe2(CO)9 . The resulting changes include the synthesis of various organic compounds, such as bicyclohexadienes, cis-methyl cinnamate, and (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives .
Biochemical Pathways
The biochemical pathways affected by Methyl phenylpropiolate are primarily related to the synthesis of organic compounds . The downstream effects of these pathways include the production of various organic compounds that can be used in further chemical reactions .
Pharmacokinetics
It’s known that the compound has a boiling point of 109-112 °c/2 mmhg and a density of 1086 g/mL at 25 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of Methyl phenylpropiolate’s action primarily involve the synthesis of various organic compounds . These compounds can be used in further chemical reactions, contributing to the diversity and complexity of organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl phenylpropiolate. For instance, temperature can affect the compound’s reactivity and stability . Moreover, the presence of other chemical substances, such as Fe2(CO)9, is necessary for Methyl phenylpropiolate to exert its action .
Eigenschaften
IUPAC Name |
methyl 3-phenylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGWPXKGINUNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197637 | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenylpropiolate | |
CAS RN |
4891-38-7 | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Phenylpropiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl phenylpropiolate?
A1: Methyl phenylpropiolate has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.
Q2: What are the key spectroscopic characteristics of methyl phenylpropiolate?
A2: Methyl phenylpropiolate displays characteristic signals in various spectroscopic techniques:
- NMR: The 1H and 13C NMR spectra reveal distinct peaks corresponding to the aromatic protons, the methyl ester group, and the acetylenic carbon. [, ]
- IR: A strong absorption band around 2200 cm-1 corresponds to the carbon-carbon triple bond stretching vibration. []
Q3: How does methyl phenylpropiolate react with phosphines?
A4: Methyl phenylpropiolate undergoes nucleophilic addition reactions with phosphines. The reaction proceeds via attack of the phosphine on the electron-deficient triple bond, forming a vinylphosphonium salt intermediate. [, ] This intermediate can undergo various transformations depending on the reaction conditions. For instance, in the presence of an alcohol, methanolysis can occur, leading to the formation of (Z)-methyl 2-methoxycinnamate. []
Q4: Can you elaborate on the role of methyl phenylpropiolate in [2+2] cycloaddition reactions?
A5: Methyl phenylpropiolate acts as a dienophile in [2+2] cycloaddition reactions with certain dienes. For example, when irradiated with UV light in the presence of benzene, methyl phenylpropiolate forms a tetracyclo[3.3.0.02,4.03,6]octa-7-ene derivative. [] The reaction proceeds through a photochemically allowed pathway involving the excitation of the acetylene moiety. []
Q5: How does methyl phenylpropiolate behave in reactions with cyclic nitrones?
A6: Methyl phenylpropiolate participates in highly stereospecific 1,3-dipolar cycloaddition reactions with cyclic nitrones. This reaction provides a pathway for the synthesis of novel heterocyclic ring systems, such as pyrrolo[1,2-b]isoxazoles. [] The regio- and stereoselectivity of the cycloaddition depend on the substituents on both the nitrone and the acetylene. []
Q6: What are the applications of methyl phenylpropiolate in synthesizing furan derivatives?
A7: Methyl phenylpropiolate serves as a valuable building block in furan synthesis. One approach involves its reaction with mesoionic 1,3-oxathiolones, generated in situ from phenyl(thiocarbonyloxy)acetic acids. [] This reaction affords furan derivatives via a thermal cycloaddition followed by carbon oxysulfide elimination. []
Q7: Can methyl phenylpropiolate be used to synthesize coumarin derivatives?
A8: Yes, methyl phenylpropiolate is a key starting material in the synthesis of 4-arylcoumarins. [] A copper-catalyzed hydroarylation reaction with arylboronic acids in the presence of a base and a copper catalyst like Cu(OAc) allows for the efficient construction of the coumarin core. []
Q8: Have computational methods been employed to study methyl phenylpropiolate?
A9: Yes, computational studies have been performed on methyl phenylpropiolate, primarily focusing on its reactivity and reaction mechanisms. For instance, AM1 and DFT calculations have been used to investigate the transition state structures involved in its cycloaddition reactions with phospha-heterocycles. [, ] These studies provide valuable insights into the factors governing the regio- and stereoselectivity of these reactions.
Q9: What is the role of methyl phenylpropiolate in palladium chemistry?
A10: Methyl phenylpropiolate is used as a substrate in palladium-catalyzed oxidative carbonylation reactions. These reactions offer an efficient route to synthesize methyl phenylpropiolate itself or other valuable compounds like N-substituted phthalimides. [, ] The palladium catalyst, often complexed with ligands like phosphines or nitrogen-containing compounds, plays a crucial role in activating the alkyne and facilitating the carbonylation process. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

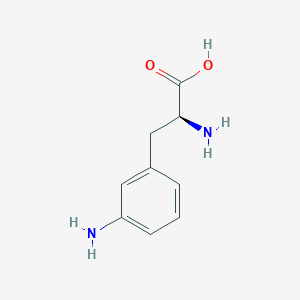
![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)
